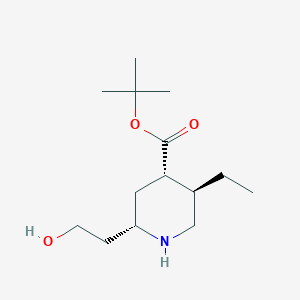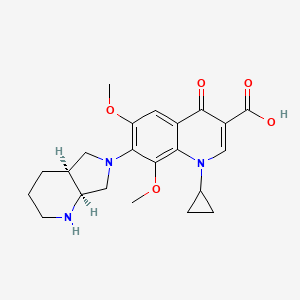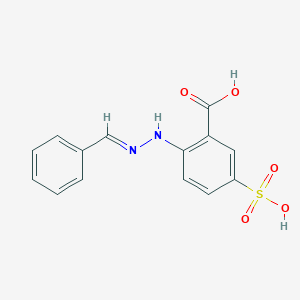
N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine
Descripción general
Descripción
N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as BTF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. BTF is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is not fully understood, but it is believed to act as an inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, which play a key role in regulating mood and behavior. By inhibiting the activity of monoamine oxidase A, N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine may increase the levels of these neurotransmitters, leading to an improvement in mood and a reduction in symptoms of depression and other mood disorders.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential applications in the treatment of mood disorders, N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to exhibit a range of other biochemical and physiological effects. For example, one study published in the journal ACS Chemical Neuroscience found that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine exhibited potent binding affinity for the serotonin transporter, which is involved in the reuptake of serotonin from the synaptic cleft. This suggests that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine may have potential applications in the treatment of anxiety disorders and other conditions that are associated with dysregulation of the serotonin system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is its potent inhibitory activity against monoamine oxidase A, which makes it a promising candidate for further research in the field of drug discovery and development. However, one limitation of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine. One area of interest is the development of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine derivatives that exhibit improved solubility and bioavailability, which could enhance their potential as therapeutic agents. Another area of interest is the investigation of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine's potential applications in the treatment of other conditions, such as neurodegenerative diseases and chronic pain. Overall, N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine represents a promising candidate for further research in the field of drug discovery and development, with the potential to yield significant advances in the treatment of a range of conditions.
Aplicaciones Científicas De Investigación
N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One study published in the journal Bioorganic & Medicinal Chemistry Letters found that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine exhibited potent inhibitory activity against the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This suggests that N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine may have potential applications in the treatment of depression and other mood disorders.
Propiedades
IUPAC Name |
N-[3-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-11-8-9(4-5-10(11)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXBVSFJHZXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=CC(=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)


![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1401593.png)



![Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1401598.png)
![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)